molecular formula C23H34N4O3S B2515713 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946366-41-2

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2515713
CAS No.: 946366-41-2
M. Wt: 446.61
InChI Key: MPUBOUTWXPPXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a methoxy-methyl-substituted benzene sulfonamide core.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3S/c1-18-6-11-22(30-5)23(16-18)31(28,29)24-17-21(27-14-12-26(4)13-15-27)19-7-9-20(10-8-19)25(2)3/h6-11,16,21,24H,12-15,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUBOUTWXPPXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

The compound shares structural motifs with EGFR inhibitors like CO-1686 and AZD9291, which are designed to overcome the T790M resistance mutation in EGFR . Key comparisons include:

Compound Key Substituents Target Selectivity Features
Target Compound 4-Methylpiperazine, dimethylaminophenyl, methoxy-methylbenzene sulfonamide Undefined (kinase inferred) Likely targets gatekeeper residue pockets
CO-1686 4-Acetylpiperazine, trifluoromethyl pyrimidine, methoxyaniline EGFR T790M Covalent binding to C797 residue
AZD9291 Indole-pyrimidine, dimethylaminoethyl-methylamino EGFR T790M Irreversible inhibition via acrylamide group

The target compound lacks the acrylamide or pyrimidine scaffolds critical for covalent EGFR binding in AZD9291 and CO-1684. Its 4-methylpiperazine and sulfonamide groups may instead favor interactions with polar kinase domains, though its exact target remains unconfirmed .

Dopamine Receptor Ligands

highlights dopamine D3 receptor ligands with piperazine and dichlorophenyl groups, such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide . Key differences include:

  • Target Compound: Incorporates a dimethylaminophenyl group and sulfonamide core, whereas D3 ligands prioritize dichlorophenyl/heteroaryl amides.

Sulfonamide Derivatives with Piperazine/Pyrimidine Groups

–5 lists compounds like 923216-86-8 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide), which share sulfonamide and aminoheterocycle motifs . Comparisons reveal:

  • Substituent Effects: The target compound’s 4-methylpiperazine may enhance solubility compared to diethylamino-pyrimidine in 923216-86-6.

Impact of Substituents on Pharmacological Properties

  • Piperazine Substitutions : 4-Methylpiperazine (target compound) vs. acetylpiperazine (CO-1686): Methyl groups may reduce metabolic degradation compared to acetylated variants .
  • Aromatic Moieties: Dimethylaminophenyl (target) vs. dichlorophenyl (): Electron-donating dimethylamino groups may alter π-π stacking interactions in receptor binding .
  • Sulfonamide vs. Amide : Sulfonamide’s higher acidity could influence protein binding kinetics compared to amide-based ligands .

Notes

Data Gaps : Specific IC50 values, selectivity indices, and in vivo efficacy data are unavailable for the target compound, necessitating further studies.

Structural Classification : The compound’s lumping with other sulfonamide-piperazine derivatives (per ) is plausible but requires validation via QSAR modeling .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4SC_{23}H_{30}N_{6}O_{4}S, with a molecular weight of 454.5 g/mol. The compound features a dimethylamino group, a piperazine ring, and a sulfonamide moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain management and neuroprotection.

Antimicrobial Activity

A study exploring the antibacterial properties of structurally related compounds showed that certain derivatives exhibited significant activity against multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 4 μg/mL for effective compounds, indicating a bactericidal mode of action through the inhibition of bacterial gyrase .

CompoundMIC (μg/mL)Activity Type
Compound 80.5Bactericidal
Compound 1316Moderate Activity

Cytotoxicity Studies

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that compounds within this class showed cytotoxicity at nanomolar concentrations, suggesting potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Preliminary research suggested that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.